2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine
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Overview
Description
(S)-2,2,2-Trifluoro-1-(3-isopropoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and an isopropoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(3-isopropoxyphenyl)ethan-1-amine typically involves the following steps:
Formation of the Trifluoromethyl Group:
Amination: The amination step involves the introduction of the amine group. This can be done using various amination reagents such as ammonia or primary amines under suitable conditions.
Isopropoxyphenyl Group Introduction: The isopropoxyphenyl group can be introduced through nucleophilic substitution reactions using isopropoxyphenyl halides or other suitable derivatives.
Industrial Production Methods
Industrial production of (S)-2,2,2-Trifluoro-1-(3-isopropoxyphenyl)ethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(3-isopropoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(3-isopropoxyphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Biological Studies: The compound’s biological activity can be studied to understand its effects on various biological pathways and systems.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorinated polymers or surfactants.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-isopropoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2,2,2-Trifluoro-1-(3-isopropoxyphenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
2,2,2-Trifluoro-1-phenylethan-1-amine: A similar compound lacking the isopropoxy group, which may affect its reactivity and applications.
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-amine: A compound with a methoxy group instead of an isopropoxy group, which can influence its chemical and biological properties.
Uniqueness
(S)-2,2,2-Trifluoro-1-(3-isopropoxyphenyl)ethan-1-amine is unique due to the combination of its trifluoromethyl group and isopropoxyphenyl moiety, which confer specific chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can exhibit distinct activities.
Properties
Molecular Formula |
C11H14F3NO |
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Molecular Weight |
233.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C11H14F3NO/c1-7(2)16-9-5-3-4-8(6-9)10(15)11(12,13)14/h3-7,10H,15H2,1-2H3 |
InChI Key |
OGRZVMWPLKIXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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